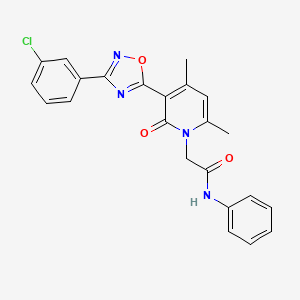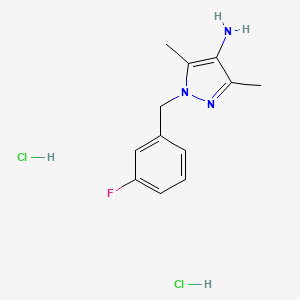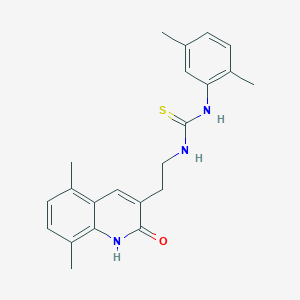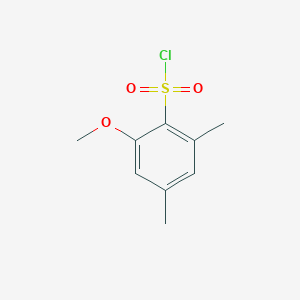![molecular formula C25H21FN4O2S B3002498 3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-55-2](/img/new.no-structure.jpg)
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C25H21FN4O2S and its molecular weight is 460.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are 5-HT 1A receptors , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, cognition, and other physiological processes.
Mode of Action
The compound acts mainly as a 5-HT 1A receptor agonist . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and to possibly induce their release . This can increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Pharmacokinetics
The compound is metabolized in the liver, with an elimination half-life of 6–8 hours . It is excreted primarily through the kidneys . These properties can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability. For example, the compound’s hepatic metabolism could potentially be affected by liver disease or interactions with other drugs.
Properties
CAS No. |
403728-55-2 |
|---|---|
Molecular Formula |
C25H21FN4O2S |
Molecular Weight |
460.53 |
IUPAC Name |
3-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21FN4O2S/c26-18-7-11-19(12-8-18)28-13-15-29(16-14-28)23(31)17-5-9-20(10-6-17)30-24(32)21-3-1-2-4-22(21)27-25(30)33/h1-12H,13-16H2,(H,27,33) |
InChI Key |
HIMZVHQHNADRIT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)
![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)




![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B3002423.png)
![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)
![3-((2-Hydroxyethyl)(methyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B3002434.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)
